

Application Notes and Protocols: Enasidenib Mesylate in In Vitro Cell Culture Assays

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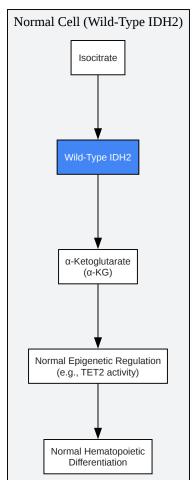
Introduction

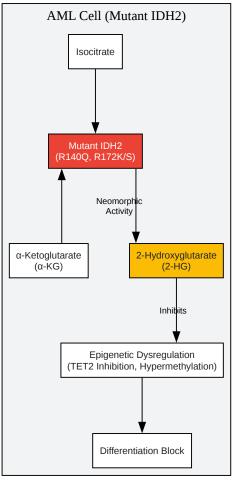
Enasidenib (formerly AG-221) is an oral, first-in-class, selective, small-molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2) enzymes.[1][2][3] In normal physiology, wild-type IDH2 catalyzes the oxidative decarboxylation of isocitrate to α -ketoglutarate (α -KG).[4] However, specific mutations in the IDH2 gene, such as R140Q, R172S, and R172K, confer a neomorphic enzyme activity.[4] This altered function leads to the reduction of α -KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] Elevated levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, including TET family enzymes involved in DNA demethylation and histone demethylases.[5][6] The resulting epigenetic dysregulation, characterized by DNA and histone hypermethylation, blocks the differentiation of hematopoietic progenitor cells, contributing to the pathogenesis of acute myeloid leukemia (AML).[4][7]

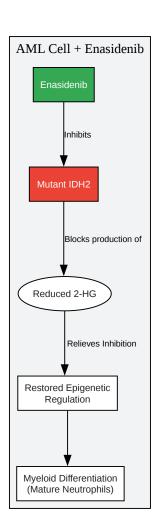
Enasidenib selectively binds to and inhibits mutant IDH2 enzymes, leading to a significant reduction in 2-HG levels.[5][6][8] This alleviates the block on differentiation, allowing leukemic myeloblasts to mature into functional myeloid cells, which is the primary mechanism driving its clinical efficacy.[7][9][10]

Mechanism of Action: Enasidenib in Mutant-IDH2 AML









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Caption: Mechanism of action of Enasidenib in inhibiting mutant IDH2.

Application Notes

Enasidenib mesylate is utilized in a variety of in vitro assays to characterize its activity against mutant IDH2-bearing cancer cells, particularly in the context of AML.



- Enzyme Inhibition Assay: These assays are fundamental for determining the potency and selectivity of Enasidenib. They directly measure the ability of the compound to inhibit the neomorphic activity of purified recombinant mutant IDH2 enzymes (e.g., IDH2-R140Q, IDH2-R172K). The primary endpoint is typically the IC50 value, which quantifies the concentration of Enasidenib required to inhibit 50% of the enzyme's 2-HG production.
- Cellular 2-HG Oncometabolite Assay: This is a critical on-target validation assay. AML cell lines or primary patient samples harboring IDH2 mutations are treated with Enasidenib for a defined period. Intracellular 2-HG levels are then quantified, typically using liquid chromatography-mass spectrometry (LC-MS). A dose-dependent reduction in 2-HG confirms that Enasidenib is engaging its target and exerting its primary biochemical effect within the cellular context. Preclinical studies have shown Enasidenib can reduce 2-HG levels by over 90%.[3][11]
- Cell Viability and Proliferation Assays: Unlike conventional cytotoxic chemotherapies,
 Enasidenib's primary mechanism is not to induce widespread cell death but to promote
 differentiation.[7] Therefore, cell viability assays (e.g., MTT, XTT, or CellTiter-Glo®) may not
 show a potent cytotoxic effect. However, these assays are still valuable for assessing effects
 on cell proliferation over longer time courses and determining concentrations for subsequent
 functional assays.
- Myeloid Differentiation Assay: This is the key functional assay to demonstrate Enasidenib's
 mechanism of action. AML cells with IDH2 mutations are cultured with Enasidenib for several
 days to weeks. The induction of myeloid differentiation is assessed by monitoring changes in
 cell morphology and, more quantitatively, by measuring the expression of cell surface
 markers associated with mature myeloid lineages (e.g., CD11b, CD14, CD15) via flow
 cytometry.[3][8] A successful outcome is a marked increase in the percentage of cells
 expressing these maturation markers.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Enasidenib.

Table 1: In Vitro Enzyme Inhibition



| Mutant Enzyme | IC50 (nM) | Reference |
|---------------|-----------|-----------|
| IDH2-R140Q | 100 | [2] |

| IDH2-R172K | 400 |[2] |

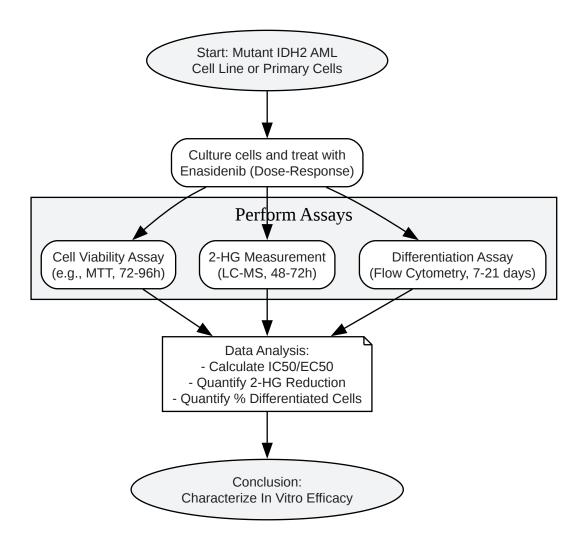
Table 2: Clinical Response in Relapsed/Refractory (R/R) AML

| Parameter | Value | Reference |
|-------------------------------|-------------|------------|
| Overall Response Rate (ORR) | 40.3% | [7][9][10] |
| Complete Remission (CR) Rate | 19.3% | [7][10] |
| Median Overall Survival (OS) | 9.3 months | [7][8] |
| Median OS in Patients with CR | 19.7 months | [7][10] |

| Median Duration of Response | 5.8 months |[7][10] |

Experimental Protocols





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Caption: General experimental workflow for in vitro testing of Enasidenib.

Protocol 1: Cell Viability Assay (MTT-Based)

Objective: To assess the effect of Enasidenib on the proliferation and viability of mutant IDH2 AML cells.

Materials:

- Mutant IDH2 AML cell line (e.g., TF-1 with IDH2-R140Q)
- Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
- Enasidenib Mesylate (dissolved in DMSO to create a 10 mM stock)



- 96-well flat-bottom cell culture plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Multichannel pipette, incubator, plate reader (570 nm)

Procedure:

- Cell Seeding: Harvest exponentially growing cells, count, and adjust the density to 1 x 10⁵ cells/mL in fresh medium. Seed 100 μL of cell suspension (10,000 cells) into each well of a 96-well plate.
- Compound Preparation: Prepare serial dilutions of Enasidenib in culture medium from the 10 mM DMSO stock. A typical final concentration range would be 0.01 μM to 100 μM. Include a vehicle control (DMSO only) and a media-only blank.
- Treatment: Add 100 μ L of the diluted Enasidenib solutions (or vehicle) to the appropriate wells to achieve a final volume of 200 μ L.
- Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified, 5% CO2 incubator.
- MTT Addition: Add 20 μL of MTT reagent to each well and incubate for an additional 4 hours.
 Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
- Solubilization: Add 100 μ L of solubilization buffer to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
- Measurement: Read the absorbance at 570 nm using a microplate reader.
- Analysis: Subtract the absorbance of the blank wells. Normalize the data to the vehicle control (defined as 100% viability) and plot the results as percent viability versus drug concentration to determine the IC50 value.



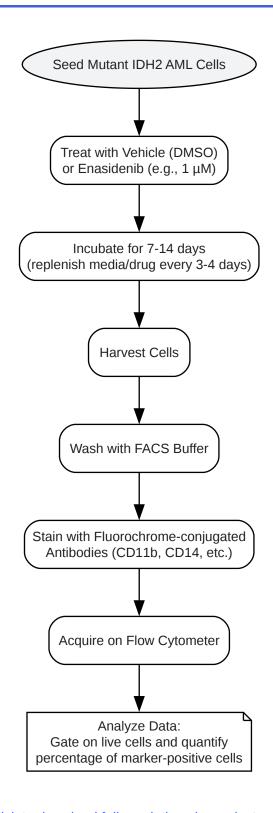
Protocol 2: Myeloid Differentiation Assay by Flow Cytometry

Objective: To quantify the induction of myeloid differentiation in AML cells following Enasidenib treatment by measuring the expression of mature cell surface markers.

Materials:

- Mutant IDH2 AML cells
- 6-well cell culture plates
- Enasidenib Mesylate
- · Complete culture medium
- FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
- Fluorochrome-conjugated antibodies (e.g., FITC anti-CD11b, PE anti-CD14, APC anti-CD15)
- Isotype control antibodies
- · Flow cytometer





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Caption: Workflow for the myeloid differentiation flow cytometry assay.

Procedure:



- Cell Culture and Treatment: Seed mutant IDH2 AML cells in 6-well plates at a density of 2 x 10⁵ cells/mL. Treat cells with a clinically relevant concentration of Enasidenib (e.g., 1 μM) or vehicle control (DMSO).
- Long-Term Culture: Culture the cells for 7 to 21 days. Every 3-4 days, replenish the medium and re-add the Enasidenib or vehicle to maintain a consistent drug concentration.
- Cell Harvesting: At desired time points (e.g., Day 7, Day 14), harvest approximately 0.5-1 x 10⁶ cells from each condition.
- Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet once with 1 mL of cold FACS buffer.
- Antibody Staining: Resuspend the cell pellet in 100 μL of FACS buffer. Add the pre-titrated fluorescently labeled antibodies (e.g., anti-CD11b, anti-CD14) and corresponding isotype controls.
- Incubation: Incubate for 30 minutes at 4°C in the dark.
- Final Wash: Add 1 mL of cold FACS buffer, centrifuge, and discard the supernatant. Repeat this wash step.
- Data Acquisition: Resuspend the final cell pellet in 300-500 μL of FACS buffer and acquire the samples on a flow cytometer.
- Analysis: Gate on the live cell population based on forward and side scatter properties.
 Within the live gate, quantify the percentage of cells positive for each differentiation marker (CD11b+, CD14+, etc.) compared to the isotype control. Compare the percentage of positive cells in the Enasidenib-treated samples to the vehicle-treated samples. A significant increase in the percentage of marker-positive cells indicates induced differentiation.

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